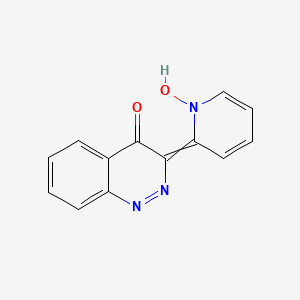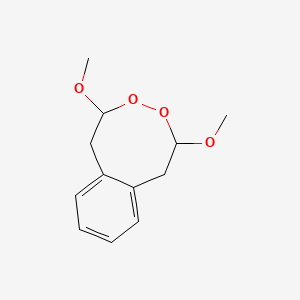
3,4-Benzodioxocin, 1,2,5,6-tetrahydro-2,5-dimethoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Benzodioxocin, 1,2,5,6-tetrahydro-2,5-dimethoxy- is a heterocyclic organic compound that features a benzodioxocin ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Benzodioxocin, 1,2,5,6-tetrahydro-2,5-dimethoxy- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of phenoxyacetylcyanomethylenetriphenylphosphorane derivatives, which undergo enzymatic cyclization using pre-treated baker’s yeast cells . This method is eco-friendly and allows for the rapid one-pot assembly of the heterocyclic compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and biocatalysis are often employed to ensure efficient and sustainable production processes.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Benzodioxocin, 1,2,5,6-tetrahydro-2,5-dimethoxy- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
3,4-Benzodioxocin, 1,2,5,6-tetrahydro-2,5-dimethoxy- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism by which 3,4-Benzodioxocin, 1,2,5,6-tetrahydro-2,5-dimethoxy- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation, which in turn affect the biological activity of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other benzodioxocin derivatives and related heterocyclic systems such as:
Pellicin: A compound identified for its ability to inhibit pellicle production in Gluconacetobacter xylinus.
Oxazepines: Seven-membered heterocycles with similar structural features.
Uniqueness
What sets 3,4-Benzodioxocin, 1,2,5,6-tetrahydro-2,5-dimethoxy- apart from similar compounds is its specific substitution pattern and the resulting unique chemical and biological properties
Eigenschaften
CAS-Nummer |
58443-27-9 |
|---|---|
Molekularformel |
C12H16O4 |
Molekulargewicht |
224.25 g/mol |
IUPAC-Name |
2,5-dimethoxy-1,2,5,6-tetrahydro-3,4-benzodioxocine |
InChI |
InChI=1S/C12H16O4/c1-13-11-7-9-5-3-4-6-10(9)8-12(14-2)16-15-11/h3-6,11-12H,7-8H2,1-2H3 |
InChI-Schlüssel |
FDAKMAMOLDGYEK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1CC2=CC=CC=C2CC(OO1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


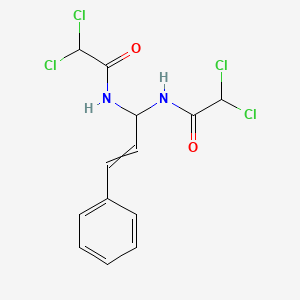

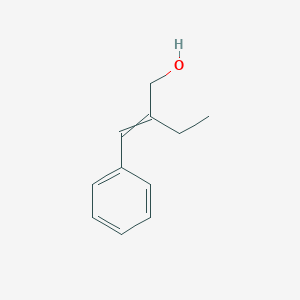
![4-[(2-Hydroxy-5-methylphenyl)methyl]-2,6-dimethylphenol](/img/structure/B14621905.png)
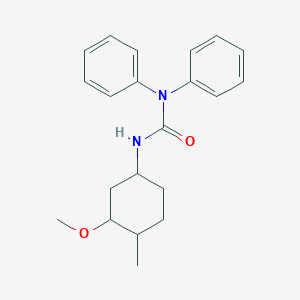

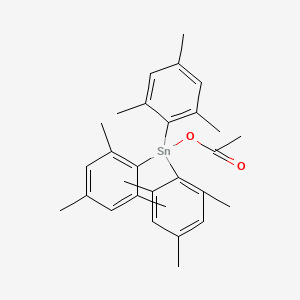
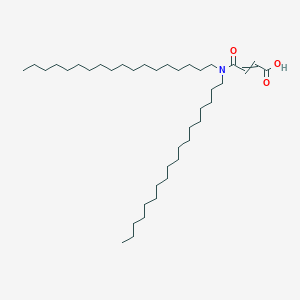


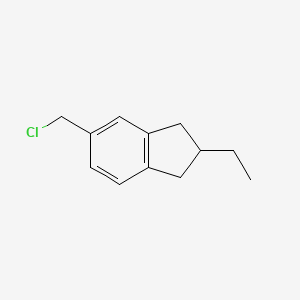
![1-Chloro-4-{(Z)-[4-chloro-3-(trifluoromethyl)phenyl]-NNO-azoxy}-2-(trifluoromethyl)benzene](/img/structure/B14621957.png)
